molecular formula C11H18N4O2 B2498611 (E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide CAS No. 2411326-95-7

(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide

Cat. No. B2498611
CAS RN: 2411326-95-7
M. Wt: 238.291
InChI Key: RVQBLRKFUQAAOC-SNAWJCMRSA-N
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Description

(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide, also known as DMXAA, is a synthetic compound that has gained attention due to its potential anti-tumor activity. It was initially developed as a treatment for viral infections, but its anti-cancer properties were subsequently discovered.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide’s mechanism of action is not fully understood, but it is thought to involve the activation of the STING (stimulator of interferon genes) pathway. This pathway is responsible for the production of interferon and other cytokines that activate the immune system. (E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide has also been shown to inhibit the production of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels that supply tumors with nutrients.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide has been shown to induce tumor necrosis and inhibit angiogenesis, which can lead to tumor regression. It also activates the immune system, which can help to eliminate tumor cells. However, (E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide has been associated with some adverse effects, including fever, chills, and hypotension.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide has several advantages for lab experiments, including its potential anti-tumor activity and ability to activate the immune system. However, its poor solubility and limited clinical utility may limit its usefulness in some experiments.

Future Directions

There are several future directions for (E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide research. One area of interest is the development of more effective formulations that improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict response to (E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide treatment. Additionally, combination therapies involving (E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide and other anti-cancer agents are being explored as a potential way to enhance its efficacy.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide can be synthesized through a process involving the reaction of 2-acetyl-4-methylimidazole with dimethylamine, followed by the addition of ethyl bromoacetate and subsequent hydrolysis. This method yields (E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide as a white crystalline solid with a melting point of 210-212°C.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide has been studied extensively for its potential anti-tumor activity. It has been shown to induce tumor necrosis, inhibit angiogenesis, and activate the immune system. In preclinical studies, (E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide has demonstrated efficacy against a variety of tumor types, including lung, breast, and colon cancers. However, its clinical utility has been limited by its poor solubility and the development of resistance in some tumors.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-9-13-11(17-14-9)6-7-12-10(16)5-4-8-15(2)3/h4-5H,6-8H2,1-3H3,(H,12,16)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQBLRKFUQAAOC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CCNC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)CCNC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide

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